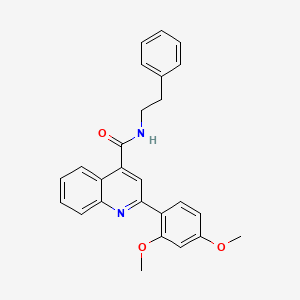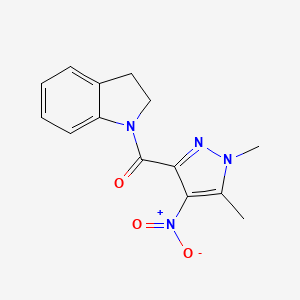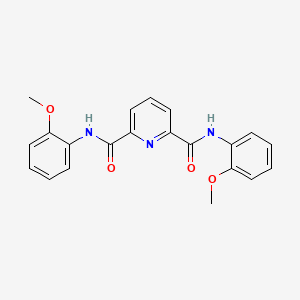![molecular formula C14H13ClN2O3S B10976161 4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976161.png)
4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and N-methylbenzamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzenesulfonyl chloride is added dropwise to a solution of N-methylbenzamide in an appropriate solvent, such as dichloromethane, under stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Oxidation can yield sulfonic acids or other oxidized derivatives.
Reduction: Reduction can produce amines or reduced sulfonamide derivatives.
Hydrolysis: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfonyl]amino}-N-methylbenzamide
- 4-{[(2-bromophenyl)sulfonyl]amino}-N-methylbenzamide
- 4-{[(2-fluorophenyl)sulfonyl]amino}-N-methylbenzamide
Uniqueness
4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interactions compared to other halogenated derivatives. This uniqueness can affect its biological activity and suitability for specific applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C14H13ClN2O3S/c1-16-14(18)10-6-8-11(9-7-10)17-21(19,20)13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
SFCMPDWYVUDJGU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
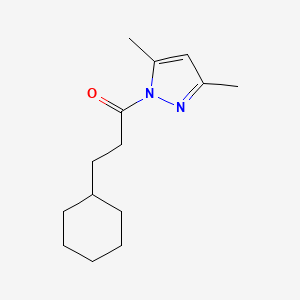
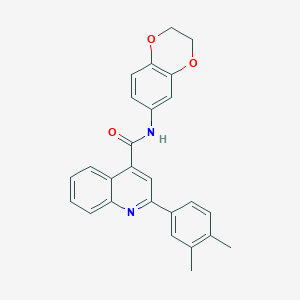
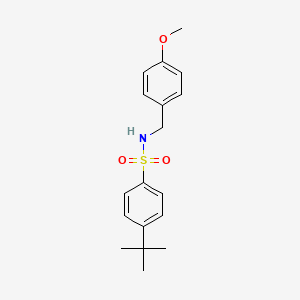
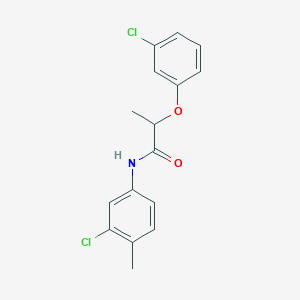
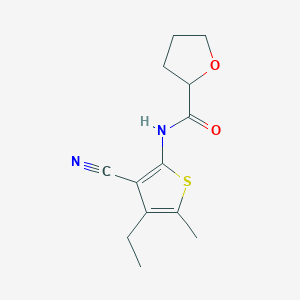
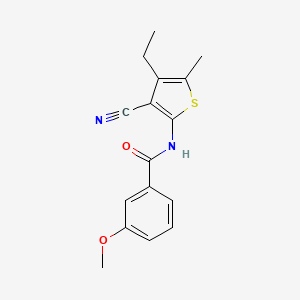
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
![3-cyclohexyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B10976140.png)
